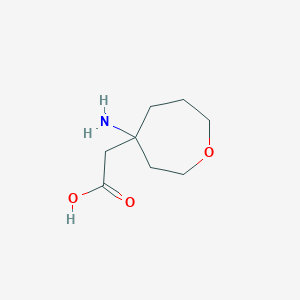
2-(4-Aminooxepan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminooxepan-4-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3 It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amino group attached to the fourth carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminooxepan-4-yl)acetic acid typically involves the formation of the oxepane ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst to form the oxepane ring. The amino group can then be introduced through nucleophilic substitution reactions, and the acetic acid group can be added via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminooxepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxepane ring .
Aplicaciones Científicas De Investigación
2-(4-Aminooxepan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Aminooxepan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxepane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound has a similar structure but contains an oxazolidine ring instead of an oxepane ring.
2-(2-Oxoazepan-4-yl)acetic acid: This compound has an azepane ring with a ketone group at the second position.
Uniqueness
2-(4-Aminooxepan-4-yl)acetic acid is unique due to the presence of the oxepane ring and the specific positioning of the amino and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(4-aminooxepan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c9-8(6-7(10)11)2-1-4-12-5-3-8/h1-6,9H2,(H,10,11) |
Clave InChI |
IAIFRTBIMWTFEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCOC1)(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















